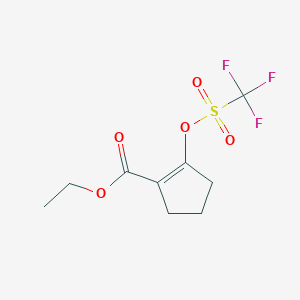![molecular formula C9H8N2O3S B038106 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid CAS No. 118376-66-2](/img/structure/B38106.png)
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid, also known as OTPA, is a heterocyclic compound that has garnered attention in the scientific community for its potential therapeutic applications. OTPA is a derivative of thieno[2,3-d]pyridazine and is synthesized through a multistep process that involves the reaction of 3,4-dihydro-2H-thieno[2,3-d]pyridazin-6-one with acryloyl chloride. In
Mechanism Of Action
The mechanism of action of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is not fully understood, but studies have shown that it inhibits the activity of several enzymes involved in cell proliferation and survival pathways. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has been shown to inhibit the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), both of which are involved in cell survival pathways. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression.
Biochemical And Physiological Effects
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has been shown to have several biochemical and physiological effects. Studies have shown that 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has been shown to have antioxidant properties, which may make it a potential treatment for oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is its potential therapeutic applications in the treatment of various diseases. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has been shown to have anticancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development. However, there are also limitations to using 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid in lab experiments. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is a complex compound to synthesize, which may limit its availability for lab experiments.
Future Directions
There are several future directions for research on 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as an antioxidant and its ability to protect against oxidative stress-related diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid and its potential side effects. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid.
Synthesis Methods
The synthesis of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid involves a multistep process that begins with the reaction of 3,4-dihydro-2H-thieno[2,3-d]pyridazin-6-one with acryloyl chloride in the presence of an acid catalyst. This reaction yields 2-(7-hydroxythieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid, which is then oxidized to 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid using a strong oxidizing agent such as potassium permanganate. The final product is obtained through purification by column chromatography.
Scientific Research Applications
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has been shown to have potential therapeutic applications in the treatment of various diseases. One of the most promising applications of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is in the treatment of cancer. Studies have shown that 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
118376-66-2 |
|---|---|
Product Name |
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid |
Molecular Formula |
C9H8N2O3S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-(7-oxothieno[2,3-d]pyridazin-6-yl)propanoic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-5(9(13)14)11-8(12)7-6(4-10-11)2-3-15-7/h2-5H,1H3,(H,13,14) |
InChI Key |
KMUWXPCWBASINI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C(=O)C2=C(C=CS2)C=N1 |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C(C=CS2)C=N1 |
synonyms |
Thieno[2,3-d]pyridazine-6(7H)-acetic acid, -alpha--methyl-7-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



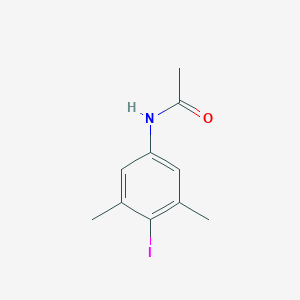

![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)





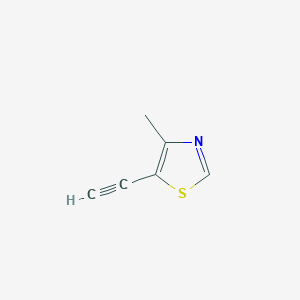
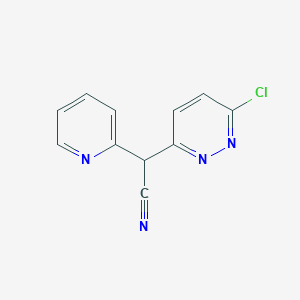
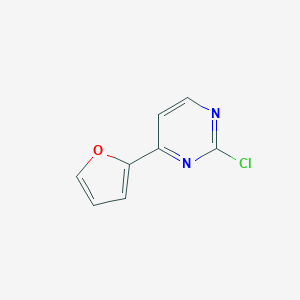

![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
